molecular formula C15H18N2O3S B511553 [(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-pyridylamine CAS No. 892242-46-5

[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-pyridylamine

Cat. No.: B511553
CAS No.: 892242-46-5
M. Wt: 306.4g/mol
InChI Key: IMWFJMLDCXPMCO-UHFFFAOYSA-N
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Description

[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-pyridylamine is an organic compound with the molecular formula C15H18N2O3S and a molecular weight of 306.4 g/mol. This compound is part of the sulfonamide class, which is known for its diverse applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-pyridylamine typically involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The ethoxy group is introduced through an ethylation reaction using ethyl iodide and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-pyridylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated sulfonamide derivatives.

Scientific Research Applications

[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-pyridylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-2,3-dimethyl-N-(4-pyridinyl)benzenesulfonamide
  • 4-ethoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

Uniqueness

[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-pyridylamine is unique due to its specific substitution pattern on the benzene ring and the presence of both ethoxy and pyridinyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-ethoxy-2,3-dimethyl-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-20-13-8-9-14(12(3)11(13)2)21(18,19)17-15-7-5-6-10-16-15/h5-10H,4H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWFJMLDCXPMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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